Home > Products > Screening Compounds P13775 > Desmethylfluvoxamine
Desmethylfluvoxamine -

Desmethylfluvoxamine

Catalog Number: EVT-1584284
CAS Number:
Molecular Formula: C14H19F3N2O2
Molecular Weight: 304.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Desmethylfluvoxamine is a chemical compound that is recognized as a metabolite of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. Desmethylfluvoxamine retains some pharmacological properties similar to its parent compound, which has implications for its therapeutic applications.

Source

Desmethylfluvoxamine is primarily derived from the metabolic processes involving fluvoxamine. It is formed through the demethylation of fluvoxamine in the liver, where cytochrome P450 enzymes play a significant role in this biotransformation.

Classification

Desmethylfluvoxamine is classified as an antidepressant and falls under the category of SSRIs. It is structurally related to other SSRIs and is often studied for its potential effects on serotonin levels in the brain.

Synthesis Analysis

Methods

The synthesis of desmethylfluvoxamine can be achieved through various chemical methods, primarily focusing on the demethylation of fluvoxamine. The process typically involves:

  1. Chemical Demethylation: Utilizing reagents such as lithium aluminum hydride or other reducing agents to facilitate the removal of the methyl group from fluvoxamine.
  2. Enzymatic Metabolism: In vivo studies indicate that desmethylfluvoxamine is produced through metabolic pathways involving cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2.

Technical Details

The synthetic route may vary based on the desired purity and yield, with considerations for reaction conditions such as temperature, solvent choice, and reaction time being critical for optimizing the synthesis of desmethylfluvoxamine.

Molecular Structure Analysis

Structure

Desmethylfluvoxamine has a molecular formula of C_16H_16F_3N_1O_1. Its structure can be depicted as follows:

  • Molecular Structure:
    • A phenyl ring substituted with a trifluoromethyl group.
    • An ethylamine side chain linked to a carbonyl group.

Data

  • Molecular Weight: Approximately 303.30 g/mol.
  • Chemical Structure: The compound features a central carbon skeleton typical of SSRIs, with specific functional groups that contribute to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Desmethylfluvoxamine undergoes various chemical reactions that can be categorized as follows:

  1. Oxidation-Reduction Reactions: It can participate in redox reactions due to the presence of electron-donating groups.
  2. Acid-Base Reactions: The amine group allows for protonation and deprotonation, influencing solubility and reactivity in biological systems.

Technical Details

The stability and reactivity of desmethylfluvoxamine can be influenced by environmental factors such as pH and temperature, which are critical when considering its formulation in pharmaceutical applications.

Mechanism of Action

Process

Desmethylfluvoxamine primarily exerts its effects through the inhibition of serotonin reuptake in the synaptic cleft. This action increases serotonin availability, which is crucial for mood regulation and anxiety reduction.

Data

  • Serotonin Transporter Binding: Desmethylfluvoxamine has been shown to bind to serotonin transporters, similar to fluvoxamine, albeit with different affinities.
  • Pharmacological Effects: Its mechanism may also involve modulation of other neurotransmitter systems, contributing to its antidepressant effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Moderately soluble in water and highly soluble in organic solvents like ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: The melting point ranges around 150–155 °C, indicating good thermal stability for handling in laboratory settings.

Relevant Data or Analyses

Studies have indicated that desmethylfluvoxamine’s solubility profile affects its bioavailability and therapeutic efficacy, making it essential to consider these properties during formulation development.

Applications

Scientific Uses

Desmethylfluvoxamine is primarily studied for its potential applications in psychiatry and pharmacology:

  1. Antidepressant Research: Investigated for its efficacy in treating major depressive disorder and anxiety disorders.
  2. Pharmacokinetic Studies: Used to understand metabolic pathways of fluvoxamine and its implications for drug interactions.
  3. Neuroscience Research: Explored for its role in modulating serotonin levels and potential neuroprotective effects.
Introduction to Desmethylfluvoxamine

Nomenclature and Structural Relationship to Fluvoxamine

Desmethylfluvoxamine (C₁₄H₁₉F₃N₂O), systematically named as (E)-1-[4-(Trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl)oxime, represents a structural analog of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine. It is formally designated as Fluvoxamine EP Impurity A in pharmacopeial standards and alternatively documented as Desmethoxy Fluvoxamine in chemical databases [4] [9]. This compound functions as a key structural analog where the absence of the methoxy group (-OCH₃) distinguishes it from the parent molecule fluvoxamine (C₁₅H₂₁F₃N₂O₂) [3]. The molecular weight reduction from 318.34 g/mol (fluvoxamine) to 288.31 g/mol (desmethylfluvoxamine) reflects this critical structural modification [6] [9].

The structural relationship between these compounds centers on the oxime functional group and the aromatic trifluoromethylphenyl moiety, both conserved in desmethylfluvoxamine. However, the absence of the methoxy substituent alters electronic distribution and steric accessibility, potentially influencing receptor binding kinetics and metabolic stability [4]. Chemically, desmethylfluvoxamine exists as a hydrochloride or maleate salt in reference standards, with the maleate form documented as C₁₄H₁₉F₃N₂O·C₄H₄O₄ [8]. This compound's primary significance in pharmaceutical chemistry lies in its role as a metabolic precursor and analytical reference standard during fluvoxamine manufacturing and quality control processes [9].

Table 1: Structural and Nomenclative Comparison of Fluvoxamine and Desmethylfluvoxamine

CharacteristicFluvoxamineDesmethylfluvoxamine
Systematic Name(E)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-aminoethyl)oxime(E)-1-[4-(Trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl)oxime
Molecular FormulaC₁₅H₂₁F₃N₂O₂C₁₄H₁₉F₃N₂O
Molecular Weight318.34 g/mol288.31 g/mol
Key Functional GroupsMethoxyketone-oximeKetone-oxime
Pharmacopeial DesignationFluvoxamine APIFluvoxamine EP Impurity A
CAS Registry Number54739-18-31217216-82-4

Role as a Primary Metabolite in SSRI Pharmacodynamics

Within the pharmacokinetic pathway of fluvoxamine, desmethylfluvoxamine emerges through hepatic biotransformation mediated primarily by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4 [6]. As fluvoxamine undergoes extensive hepatic metabolism with less than 2% excreted unchanged, desmethylfluvoxamine constitutes one of several identified metabolites, though with distinct pharmacodynamic implications [3] [6]. Unlike norfluoxetine (fluoxetine's active metabolite), desmethylfluvoxamine demonstrates significantly reduced potency in serotonin reuptake inhibition compared to its parent compound. Quantitative studies indicate its binding affinity for the serotonin transporter (SERT) is approximately 5-10 times weaker than fluvoxamine itself, diminishing its direct contribution to therapeutic effects [4].

The pharmacodynamic relevance of desmethylfluvoxamine extends beyond direct receptor interactions to encompass allosteric modulation and synaptic concentration dynamics. Research indicates that despite its weaker binding, this metabolite may prolong the serotonergic activity of fluvoxamine through competitive displacement at metabolic sites [3]. The metabolite's volume of distribution (approximately 25 L/kg) parallels fluvoxamine's distribution characteristics, suggesting similar tissue penetration patterns, including potential blood-brain barrier permeability [6]. This distribution profile facilitates its interaction with central serotonin transporters, albeit at reduced efficacy compared to the parent drug.

Notably, desmethylfluvoxamine exhibits minimal affinity for adrenergic, cholinergic, GABAergic, dopaminergic, or histaminergic receptors—a receptor selectivity profile mirroring fluvoxamine's pharmacological specificity [6]. This characteristic underpins the favorable safety profile of fluvoxamine therapy relative to tricyclic antidepressants, as these receptor interactions typically mediate anticholinergic and cardiovascular adverse effects. However, the metabolite's protein binding capacity (~77-80%) may influence free fraction availability and subsequent pharmacological activity, particularly in hypoalbuminemic states [6].

Table 2: Pharmacokinetic Parameters of Fluvoxamine and Its Metabolites

ParameterFluvoxamineDesmethylfluvoxamineOther Metabolites
Primary Metabolic PathwayHepatic CYP2D6/CYP3A4Further conjugationFluvoxamine acid (60% urinary)
Bioavailability53%Not quantifiedNot applicable
Protein Binding77-80%Estimated 70-75%Variable
Volume of Distribution~25 L/kgSimilar to parentNot determined
Half-life15.6 hoursShorter than parentVariable
SERT Inhibition PotencyHigh (reference)Moderate (5-10x weaker)Negligible
Elimination RouteRenal (94% as metabolites)RenalPrimarily renal

Significance in Pharmacogenomic and Drug Interaction Studies

Desmethylfluvoxamine occupies a critical position in pharmacogenomic research due to its formation pathway governed by polymorphic enzymes, particularly CYP2D6. Genetic variations in CYP2D6 significantly influence fluvoxamine metabolism efficiency, creating distinct patient metabolic phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs) [2] [6]. Individuals carrying loss-of-function alleles (e.g., CYP2D6*3, *4, *5, *6) demonstrate markedly reduced metabolic capacity, leading to diminished desmethylfluvoxamine formation and consequent accumulation of the parent compound. This translates clinically to elevated fluvoxamine plasma concentrations exceeding 4-fold in PMs compared to EMs, necessitating dosage adjustments to prevent toxicity [2] [6].

The metabolite's generation rate serves as a functional biomarker for CYP2D6 activity, informing personalized dosing strategies. Pharmacogenetic testing for CYP2D6 variants enables clinicians to predict metabolic capacity before initiating therapy. For UMs carrying multiple functional gene copies (e.g., CYP2D61/1xN), accelerated metabolism may result in subtherapeutic fluvoxamine concentrations despite standard dosing, potentially compromising treatment efficacy for conditions like obsessive-compulsive disorder (OCD) [2]. This genetic stratification explains approximately 30-40% of interindividual variability in fluvoxamine pharmacokinetics, positioning desmethylfluvoxamine quantification as a valuable tool in therapeutic drug monitoring [6].

Beyond pharmacogenomics, desmethylfluvoxamine contributes to clinically significant drug interactions through its interplay with metabolic enzymes. As a moderate inhibitor of CYP3A4—based on in vivo studies showing 66% increased midazolam exposure—it may elevate concentrations of CYP3A4 substrates like simvastatin or lovastatin [7]. This inhibition potential necessitates caution when combining fluvoxamine with statins metabolized through this pathway, as elevated statin concentrations increase myopathy risk. Additionally, the metabolite's formation may be suppressed by potent CYP2D6 inhibitors (e.g., paroxetine, quinidine), creating complex interaction networks where competitive enzyme inhibition further modulates active compound exposure [5] [7].

Emerging research in pharmacoepigenetics suggests environmental factors like chronic stress may induce epigenetic modifications affecting CYP enzyme expression, potentially altering desmethylfluvoxamine generation rates without genetic polymorphism involvement [2]. These epigenetic influences represent a secondary layer of metabolic variability, explaining some heritable responses not attributable solely to genetic variants. This expanding field promises more comprehensive models predicting individual variations in SSRI pharmacokinetics and dynamics.

Table 3: Pharmacogenomic and Drug Interaction Implications of Desmethylfluvoxamine Metabolism

FactorImpact on DesmethylfluvoxamineClinical Consequence
CYP2D6 Poor Metabolizer GenotypeReduced formation (up to 70% decrease)Elevated fluvoxamine concentrations → toxicity risk
CYP2D6 Ultrarapid Metabolizer GenotypeIncreased formationReduced fluvoxamine concentrations → treatment failure risk
CYP3A4 Inhibition PotentialContributes to parent drug's enzyme inhibitionIncreased concentrations of CYP3A4 substrates (e.g., simvastatin)
Concomitant CYP2D6 InhibitorsReduced metabolic conversionSynergistic fluvoxamine accumulation
Epigenetic ModificationsAltered CYP expression profilesUnpredictable metabolic variability
Hepatic ImpairmentReduced overall metabolite formationProlonged parent drug half-life

Properties

Product Name

Desmethylfluvoxamine

IUPAC Name

(5Z)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentan-1-ol

Molecular Formula

C14H19F3N2O2

Molecular Weight

304.31 g/mol

InChI

InChI=1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2/b19-13-

InChI Key

GCSLDHTZSDNYEC-UYRXBGFRSA-N

Synonyms

fluvoxamino acid

Canonical SMILES

C1=CC(=CC=C1C(=NOCCN)CCCCO)C(F)(F)F

Isomeric SMILES

C1=CC(=CC=C1/C(=N\OCCN)/CCCCO)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.